Cas no 2227790-57-8 (rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid)

rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid structure
2227790-57-8 structure
商品名:rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid
CAS番号:2227790-57-8
MF:C26H28N2O7
メガワット:480.509727478027
CID:6324022
PubChem ID:165577229

rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid
    • rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
    • EN300-1540644
    • 2227790-57-8
    • インチ: 1S/C26H28N2O7/c29-23(28-26(24(30)31)10-13-33-14-11-26)22-21(9-12-34-22)27-25(32)35-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-22H,9-15H2,(H,27,32)(H,28,29)(H,30,31)/t21-,22+/m0/s1
    • InChIKey: GQHPODFPSXTVSK-FCHUYYIVSA-N
    • ほほえんだ: O1CC[C@@H]([C@@H]1C(NC1(C(=O)O)CCOCC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 480.18965124g/mol
  • どういたいしつりょう: 480.18965124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 777
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1540644-0.25g
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1540644-0.05g
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1540644-0.1g
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1540644-100mg
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
100mg
$2963.0 2023-09-26
Enamine
EN300-1540644-2500mg
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
2500mg
$6602.0 2023-09-26
Enamine
EN300-1540644-5000mg
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
5000mg
$9769.0 2023-09-26
Enamine
EN300-1540644-0.5g
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1540644-5.0g
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
5g
$9769.0 2023-06-05
Enamine
EN300-1540644-1000mg
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
1000mg
$3368.0 2023-09-26
Enamine
EN300-1540644-250mg
rac-4-[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-amido]oxane-4-carboxylic acid
2227790-57-8
250mg
$3099.0 2023-09-26

rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid 関連文献

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rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acidに関する追加情報

Introduction to Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic Acid (CAS No. 2227790-57-8)

Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid, a compound with the CAS number 2227790-57-8, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This intricate molecular structure, featuring a combination of oxolane and oxane rings, alongside a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a versatile intermediate in the development of novel therapeutic agents.

The compound's unique stereochemistry, characterized by the presence of chiral centers at the 2R and 3S positions, underscores its potential as a building block for enantioselective synthesis. Such stereochemical control is crucial in medicinal chemistry, where the biological activity of a drug is often highly dependent on its specific three-dimensional configuration. The racemic mixture of this compound provides a valuable starting point for further derivatization, enabling the exploration of both enantiomers in drug discovery programs.

In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The oxolane and oxane rings in Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid contribute to its stability and rigidity, making it an excellent scaffold for peptidomimetic design. These structural features are particularly advantageous in creating molecules that can interact selectively with biological targets, thereby enhancing therapeutic efficacy while minimizing side effects.

The Fmoc protecting group on the amino functionality is another key feature of this compound. Fmoc chemistry is widely employed in solid-phase peptide synthesis (SPPS), a method that has revolutionized the production of complex peptides. By incorporating an Fmoc group, researchers can easily protect and deprotect amino groups during synthesis, allowing for precise control over peptide assembly. This makes Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid a valuable tool for constructing peptidomimetics and other complex biomolecules.

Recent studies have highlighted the potential of this compound in the development of inhibitors for various enzymes involved in metabolic pathways. For instance, its structural motif has been explored as a scaffold for inhibiting proteases that play a role in inflammation and cancer progression. The fluorenylmethoxycarbonyl group not only provides stability but also serves as a handle for further functionalization, allowing researchers to tailor the molecule's properties to specific biological targets.

The stereochemical purity of Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid is another critical factor that enhances its utility in drug discovery. Enantiopure compounds are often preferred in pharmaceutical development due to their improved pharmacological profiles. While this racemic mixture can be separated into its enantiomers using techniques such as chiral chromatography, its racemic form offers a cost-effective solution for initial screening and optimization studies.

Advances in computational chemistry have also facilitated the design and optimization of molecules like Rac-4-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidooxane-4-carboxylic acid. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity, enabling more efficient development of lead compounds. The combination of experimental synthesis and computational analysis has become indispensable in modern drug discovery pipelines.

The versatility of this compound extends beyond peptidomimetic synthesis. Its unique structural features make it suitable for applications in materials science and nanotechnology as well. For example, it can be used to functionalize surfaces or to create polymers with specific properties. These applications are particularly relevant in the development of drug delivery systems, where precise control over molecular architecture is essential for achieving optimal therapeutic outcomes.

In conclusion, Rac-4-(2R,3S)-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)oxolane}-2-amidooxane}-4-carboxylic acid (CAS No. 2227790-57-8) represents a significant advancement in pharmaceutical chemistry. Its intricate structure, chiral centers, and protective groups make it a valuable intermediate for developing novel therapeutic agents. The growing interest in peptidomimetics and advances in computational chemistry further underscore its importance as a tool for drug discovery and innovation.

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